

A Researcher's Guide to Commercial Rapamycin-13C,d3: A Comparative Analysis

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Compound of Interest

Compound Name: Rapamycin-13C,d3

Cat. No.: B15609664

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For researchers, scientists, and drug development professionals utilizing isotopically labeled internal standards, the quality and performance of these reagents are paramount for generating accurate and reproducible data. This guide provides a comparative overview of commercially available **Rapamycin-13C,d3**, a critical internal standard for the quantification of the immunosuppressant drug Rapamycin (also known as Sirolimus) by mass spectrometry.

This publication aims to offer an objective comparison based on publicly available data and established analytical methods. We will delve into key performance attributes, including chemical and isotopic purity, and provide standardized experimental protocols for their evaluation.

Commercial Source Overview

Several commercial vendors supply **Rapamycin-13C,d3** for research and clinical applications. While a direct head-to-head performance study is not publicly available, researchers can assess potential quality based on the specifications provided by each supplier. The following table summarizes the available information from a selection of commercial sources.

Supplier	Product Name	Catalog Number	Chemical Purity (by HPLC)	Isotopic Purity/Enrichment
Expert Synthesis Solutions	Rapamycin-13C, D3	ESS0567	97.0%	99% atom 13C; 99.5% atom D
Cambridge Isotope Laboratories, Inc.	Rapamycin (D ₃ , 98%)	DLM-9220	98%	Not explicitly stated as 13C,d3, but D3 is 98%
Acanthus Research	Rapamycin-13C,D3	RAP-14-001	Not specified	Not specified
Clearsynth	Rapamycin-13C,d3 (contains d0) Technical Grade	CS-T-95006	Not specified	Not specified
Shimadzu Chemistry & Diagnostics	[13C,2H3]-Sirolimus	C1129	≥98.00 %	99% 13C, 98% 2H

Note: This table is based on information available from supplier websites and may not be exhaustive. Researchers are encouraged to request certificates of analysis for the most up-to-date and lot-specific information.

Key Performance Parameters & Experimental Protocols

The utility of **Rapamycin-13C,d3** as an internal standard is critically dependent on its purity and stability. Below are detailed protocols for evaluating these essential characteristics.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Chemical purity ensures that the analytical signal is not compromised by the presence of impurities, such as isomers or degradation products. A robust HPLC method is essential for this evaluation.^[1]

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C8 or C18 reversed-phase column (e.g., 15 cm × 4.6 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile, methanol, and water. For example, an isocratic mobile phase of methanol:water (80:20 v/v) can be effective. A gradient elution can also be used, for instance, with mobile phase A (methanol:acetonitrile:water at 0-5:15-20:75-80) and mobile phase B (methanol:acetonitrile at 40-50:50-60).^[1]
- Flow Rate: 1.0 mL/min.^[1]
- Column Temperature: 50-57°C.^[1]
- Detection Wavelength: 277 nm or 278 nm.^[1]
- Sample Preparation: Dissolve the **Rapamycin-13C,d3** standard in the mobile phase or a suitable organic solvent to a known concentration (e.g., 0.4-1.0 mg/mL).^[1]
- Analysis: Inject the sample and analyze the chromatogram for the presence of any peaks other than the main **Rapamycin-13C,d3** peak. The percentage purity is calculated based on the relative peak areas.

Isotopic Purity Determination by Mass Spectrometry (MS)

Isotopic purity, or enrichment, is a measure of the percentage of the labeled compound that contains the stable isotopes. High isotopic purity is crucial to minimize signal overlap with the unlabeled analyte.^{[2][3][4][5][6]}

Experimental Protocol:

- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).[\[2\]](#)[\[3\]](#)[\[6\]](#)
- LC Separation: Use an LC method similar to the one described for chemical purity to separate the analyte of interest from any potential interferences.
- MS Acquisition: Acquire full scan mass spectra in a high-resolution mode.
- Data Analysis:
 - Extract the ion chromatograms for the molecular ions of the unlabeled Rapamycin and the **Rapamycin-13C,d3**.
 - From the mass spectrum of the **Rapamycin-13C,d3** peak, determine the relative intensities of the isotopic peaks.
 - Calculate the isotopic purity by determining the contribution of the desired labeled species to the total signal of all isotopic variants. It is important to correct for the natural isotopic abundance of elements in the molecule.[\[5\]](#)[\[6\]](#)

Performance Evaluation as an Internal Standard in LC-MS/MS

The ultimate test of a labeled internal standard is its performance in a quantitative assay. This protocol outlines a method for quantifying Rapamycin in whole blood.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocol:

- Sample Preparation (Protein Precipitation):
 - To 100 µL of whole blood sample (calibrator, quality control, or unknown), add 200 µL of a precipitation solution (e.g., 0.2 M zinc sulfate in methanol) containing a known concentration of **Rapamycin-13C,d3**.[\[9\]](#)
 - Vortex the mixture vigorously for 20-30 seconds.

- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
 - Column: A suitable C18 or biphenyl reversed-phase column.[9]
 - Mobile Phase: A gradient of an aqueous solution (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[11]
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
 - MRM Transition for Rapamycin: m/z 931.5 → 864.4 (Ammonium adduct)[11]
 - MRM Transition for **Rapamycin-13C,d3**: m/z 935.6 → 864.6[12]
- Data Evaluation:
 - Linearity: Prepare a calibration curve by spiking known concentrations of unlabeled Rapamycin into a blank matrix. The method should be linear over the desired concentration range.[11]
 - Precision and Accuracy: Analyze quality control samples at multiple concentration levels to determine the intra- and inter-day precision and accuracy of the assay.[11]
 - Matrix Effects: Evaluate the influence of the biological matrix on the ionization of the analyte and internal standard.

Stability Assessment

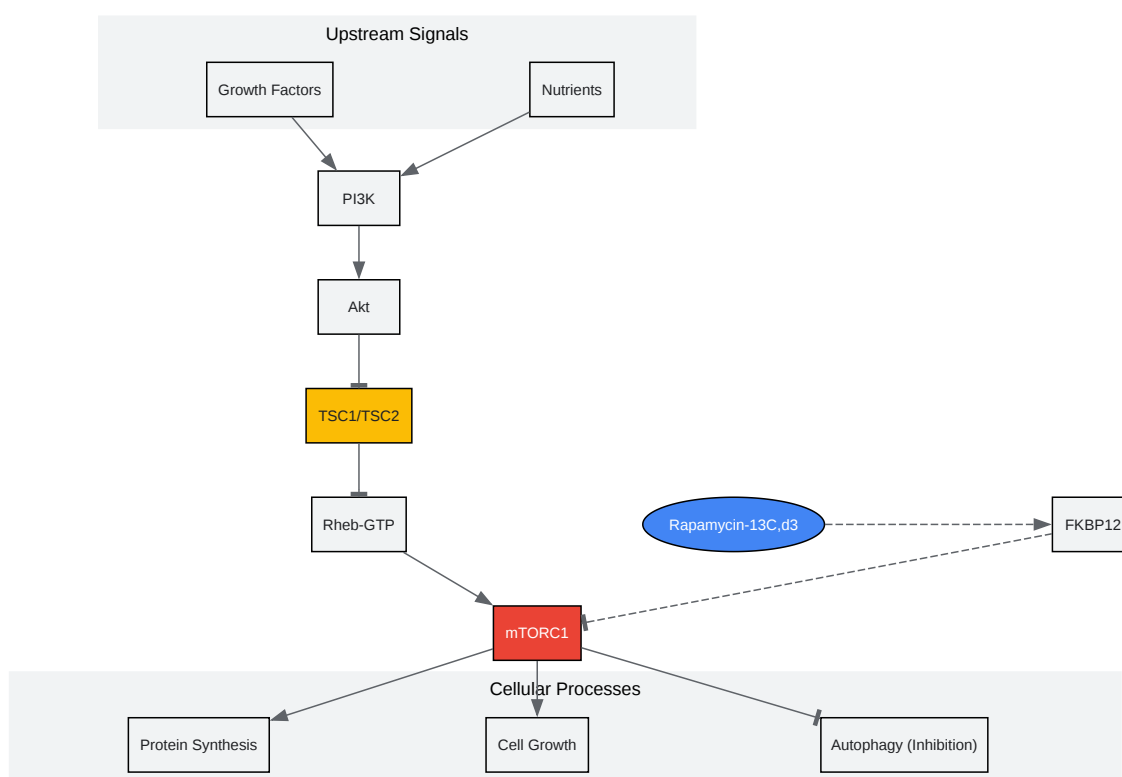
Rapamycin is known to be susceptible to degradation, particularly through hydrolysis and oxidation.[13][14][15][16][17] Assessing the stability of the labeled standard is crucial for ensuring accurate quantification over time.

Experimental Protocol:

- **Forced Degradation Studies:** Expose solutions of **Rapamycin-13C,d3** to various stress conditions, such as acidic, basic, oxidative, and photolytic environments.
- **Analysis:** Use an HPLC or LC-MS method to monitor the degradation of the parent compound and the formation of degradation products over time.
- **Storage Stability:** Evaluate the stability of the compound under typical storage conditions (e.g., -20°C, 4°C, room temperature) in both solid form and in solution.

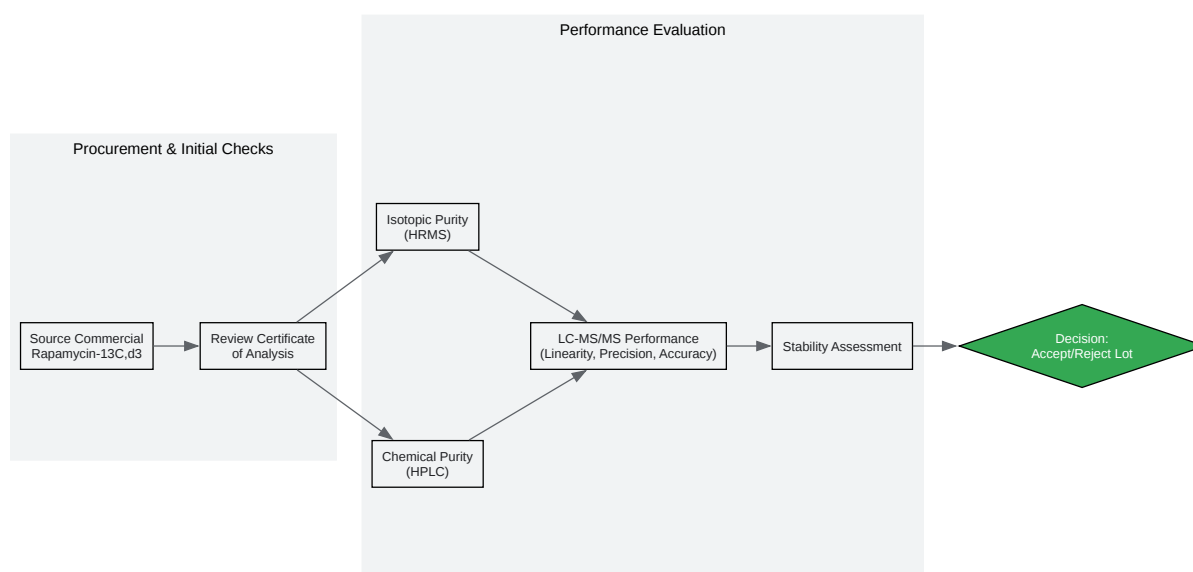
Visualizing Key Concepts

To aid in the understanding of the experimental workflows and the biological context of Rapamycin, the following diagrams are provided.



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Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.



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Caption: Experimental workflow for the evaluation of commercial **Rapamycin-13C,d3**.

Conclusion

The selection of a high-quality isotopically labeled internal standard is a critical step in the development of robust and reliable quantitative bioanalytical methods. While publicly available data from commercial suppliers provides a starting point, it is imperative that researchers conduct their own comprehensive evaluation of **Rapamycin-13C,d3** lots. The experimental protocols outlined in this guide provide a framework for such an evaluation, enabling laboratories to ensure the quality and performance of their internal standards, and ultimately, the integrity of their research data.

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